molecular formula C8H13Br B15278948 Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane

Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane

Cat. No.: B15278948
M. Wt: 189.09 g/mol
InChI Key: CKZCOAFUOGZKIA-XLPZGREQSA-N
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Description

Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane: is a bicyclic organic compound characterized by a bromomethyl group attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of norbornene derivatives under controlled conditions. The reaction is usually carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions: Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl or methylene derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Formation of azido, thioether, or ether derivatives.

    Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.

    Reduction Reactions: Formation of alkanes or alkenes.

Scientific Research Applications

Chemistry: Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[22

Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological activity and to develop new bioactive molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting specific biological pathways.

Industry: In the industrial sector, Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane involves its ability to undergo various chemical transformations, allowing it to interact with different molecular targets. The bromomethyl group is particularly reactive, enabling the compound to participate in nucleophilic substitution reactions, which can modify biological molecules or materials.

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without the bromomethyl group.

    Norbornene: A related bicyclic compound with a double bond.

    Bicyclo[2.2.1]heptane-2-carboxylic acid: A derivative with a carboxyl group instead of a bromomethyl group.

Uniqueness: Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C8H13Br/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2/t6-,7+,8+/m0/s1

InChI Key

CKZCOAFUOGZKIA-XLPZGREQSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@@H]2CBr

Canonical SMILES

C1CC2CC1CC2CBr

Origin of Product

United States

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